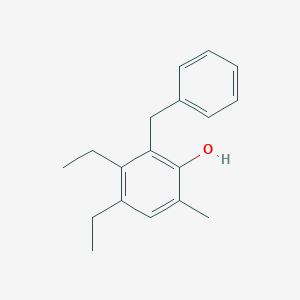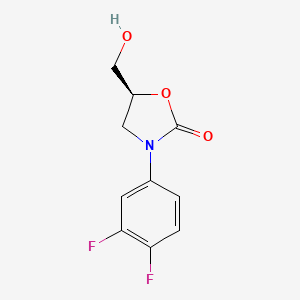
(5S)-3-(3,4-difluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-3-(3,4-difluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The presence of the difluorophenyl group and the hydroxymethyl group in the oxazolidinone ring structure suggests potential biological activity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-(3,4-difluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step may involve the use of a difluorobenzene derivative in a nucleophilic substitution reaction.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form an amino alcohol.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving oxazolidinones.
Medicine: Potential use as an antibiotic or other therapeutic agent.
Industry: Use in the production of pharmaceuticals or as a chemical reagent.
Mécanisme D'action
The mechanism of action of (5S)-3-(3,4-difluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one would depend on its specific application. In the context of antibiotics, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. The difluorophenyl group may enhance binding affinity or specificity, while the hydroxymethyl group could influence the compound’s solubility and pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Uniqueness
(5S)-3-(3,4-difluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is unique due to the presence of the difluorophenyl and hydroxymethyl groups, which may confer distinct chemical and biological properties compared to other oxazolidinones.
Propriétés
Numéro CAS |
919081-43-9 |
|---|---|
Formule moléculaire |
C10H9F2NO3 |
Poids moléculaire |
229.18 g/mol |
Nom IUPAC |
(5S)-3-(3,4-difluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9F2NO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m0/s1 |
Clé InChI |
HZDWPHTVINMZSS-ZETCQYMHSA-N |
SMILES isomérique |
C1[C@H](OC(=O)N1C2=CC(=C(C=C2)F)F)CO |
SMILES canonique |
C1C(OC(=O)N1C2=CC(=C(C=C2)F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,6-Dichlorophenyl)methyl]-5-fluoro-1H-indazole-3-carboxylic acid](/img/structure/B12628793.png)
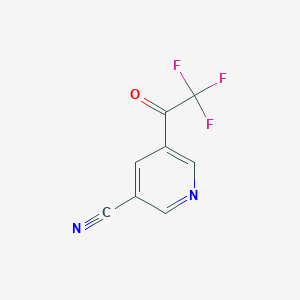
![13-[(2-Chlorophenyl)methyl]-7-morpholin-4-yl-10-thia-8,13,14,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one](/img/structure/B12628798.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide](/img/structure/B12628799.png)
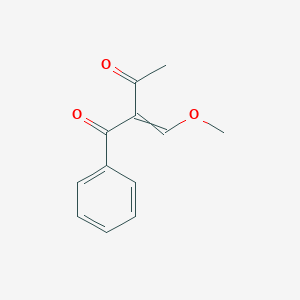
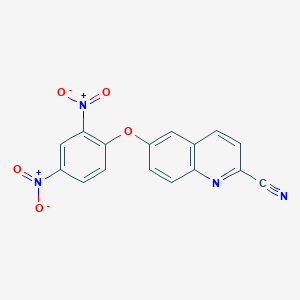
![1,3,4-Thiadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12628816.png)
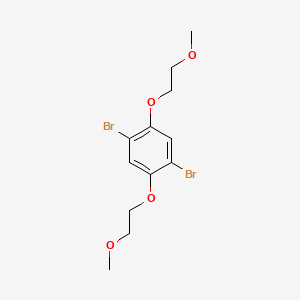
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine](/img/structure/B12628827.png)
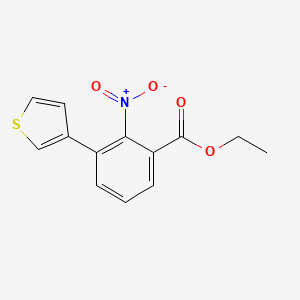
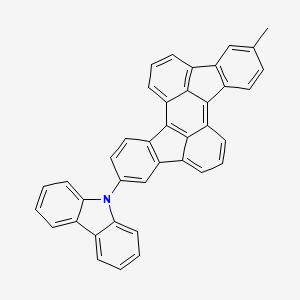
![2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12628843.png)
